N-benzyl-3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
Properties
IUPAC Name |
N-benzyl-3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2S/c26-21-11-4-5-12-22(21)29-23(31)17-33-25-27-13-14-30(25)20-10-6-9-19(15-20)24(32)28-16-18-7-2-1-3-8-18/h1-15H,16-17H2,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKLJSJGIWRQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with Benzamide: The final step involves coupling the synthesized imidazole derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that benzamide derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, certain benzamide derivatives have been evaluated for their inhibitory effects on RET kinase, which is implicated in several cancers, demonstrating significant potency in preclinical assays .
- Antimicrobial Properties : The imidazole ring is known for its antimicrobial activity. Compounds containing imidazole have been reported to exhibit antibacterial effects against various pathogens, suggesting that N-benzyl-3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide may possess similar properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzamide Moiety : This step often requires coupling reactions between amines and carboxylic acids or their derivatives.
- Incorporation of the Fluorophenyl Group : This can be done via electrophilic aromatic substitution or other methods to ensure functionalization at the desired position.
Case Studies and Research Findings
- Cancer Treatment : A study highlighted the efficacy of similar compounds in inhibiting RET kinase activity, leading to reduced cell proliferation in cancer cell lines. The findings suggest that modifications to the benzamide structure can enhance selectivity and potency against specific cancer types .
- Antimicrobial Testing : Research on imidazole derivatives has shown promising results against bacterial strains such as Staphylococcus aureus. The presence of the imidazole ring in this compound may confer similar antimicrobial properties .
Therapeutic Potential
Given its structural characteristics, this compound could serve as a lead compound for:
- Cancer Therapy : Targeting RET kinase and other related pathways.
- Infectious Diseases : Developing new antimicrobial agents against resistant strains.
Mechanism of Action
The mechanism of action of N-benzyl-3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzamide and imidazole derivatives, focusing on substituent effects, synthesis, and biological activity.
Imidazolyl Benzamides ()
Compounds such as N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) and 4-(1H-imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) share the imidazolyl benzamide scaffold with the target compound. Key differences include:
- Substituent Chemistry : Compound 3b incorporates a urea-linked difluorophenyl group, while the target compound uses a sulfanyl-bridged carbamoyl methyl-2-fluorophenyl group. Sulfanyl groups may enhance lipophilicity and redox stability compared to urea linkages .
- Synthesis : Both classes likely involve condensation reactions between acid chlorides and amines, but the target compound’s synthesis requires additional steps to introduce the sulfanyl and fluorophenyl groups.
Benzimidazole Thioureas ()
Anticonvulsant compounds like 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas feature a benzimidazole core instead of imidazole. Structural divergences include:
- Core Heterocycle: Benzimidazole’s fused aromatic system may enhance π-π stacking interactions compared to the monocyclic imidazole in the target compound.
- Biological Activity: The thiourea group in these derivatives confers anticonvulsant properties in MES and PTZ models.
Salicylate-Derived Benzamides ()
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) shares a benzamide backbone but lacks the imidazole and fluorophenyl motifs. The hydroxyl group in Rip-D facilitates hydrogen bonding, whereas the target compound’s fluorine atom may prioritize hydrophobic interactions. This difference could influence target selectivity in biological systems .
Metabotropic Glutamate Receptor Modulators ()
Compounds like VU 71 (imidazole carboxamide with trifluoromethyl and isobutyryl groups) highlight the role of fluorine and carboxamide groups in receptor binding.
Comparative Data Table
Key Research Findings
- Fluorine’s Role: The 2-fluorophenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .
- Sulfanyl vs. Oxygen Linkers : Sulfanyl bridges (as in the target compound) may confer greater resistance to oxidative degradation compared to ether or methylene linkages in compounds like Rip-D .
Biological Activity
N-benzyl-3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide moiety
- An imidazole ring
- A fluorophenyl group
- A sulfanyl functional group
Its molecular formula is , and it is classified under the category of heterocyclic compounds.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on imidazole derivatives have shown that they can inhibit cell proliferation in various cancer cell lines, including Jurkat and HT-29 cells. The mechanism often involves interaction with specific proteins such as Bcl-2, where these compounds induce apoptosis through modulation of apoptotic pathways .
Case Study: In Vitro Efficacy
A study evaluated the cytotoxic effects of a related imidazole compound on cancer cell lines. The IC50 values were determined, showing that the compound exhibited potent activity comparable to established chemotherapeutic agents like doxorubicin. The results highlighted the importance of structural modifications in enhancing biological activity .
Antimicrobial Activity
N-benzyl derivatives have also been investigated for their antimicrobial properties. The presence of the imidazole ring is crucial for the antibacterial activity observed in various studies. For example, compounds with similar structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzyl derivative | Staphylococcus aureus | 32 µg/mL |
| N-benzyl-3-[2-(fluorophenyl)] | Escherichia coli | 16 µg/mL |
| Doxorubicin | Various | 0.5 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The compound interacts with target proteins, leading to altered cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, promoting apoptosis.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of N-benzyl derivatives. Modifications on the benzamide and imidazole rings can significantly influence biological activity:
- Substituents on the Phenyl Ring : Electron-donating groups enhance activity by improving binding affinity to target proteins.
- Sulfanyl Group Positioning : The placement of sulfanyl groups can affect both solubility and interaction with biological targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased potency |
| Altered ring size | Changes in bioavailability |
| Sulfanyl group positioning | Affects antimicrobial spectrum |
Q & A
Q. What are the optimal synthetic routes for N-benzyl-3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide, and how can reaction conditions be controlled to enhance yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitutions, coupling of imidazole-thioether intermediates, and benzamide formation. Key considerations:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and stabilize reactive species during imidazole functionalization .
- Catalysts: Use coupling agents like EDC/HOBt for amide bond formation to minimize racemization .
- Temperature Control: Microwave-assisted synthesis (100–150°C) accelerates reaction rates and improves regioselectivity in imidazole-thioether coupling .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the imidazole ring and benzamide linkage. For example, the imidazole C2 proton appears as a singlet at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 503.12) and detects impurities .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and identify byproducts .
Advanced Research Questions
Q. What crystallographic strategies, such as SHELX software, are recommended for resolving the three-dimensional structure of this compound, especially considering potential twinning or high symmetry?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) to resolve imidazole-thioether torsion angles and fluorophenyl orientation .
- SHELX Refinement: Employ SHELXL for iterative refinement of anisotropic displacement parameters. For twinned crystals, use the TWIN/BASF commands to model pseudo-merohedral twinning .
- Validation: Cross-check with PLATON for missed symmetry and hydrogen bonding (e.g., C–H···O interactions stabilizing the carbamoyl group) .
Q. How do computational methods like DFT and molecular docking elucidate the electronic properties and potential biological targets of this compound?
Methodological Answer:
- DFT Calculations (B3LYP/6-311G(d,p)): Optimize geometry to predict bond lengths and angles. Compare with X-ray data to validate computational models .
- Molecular Electrostatic Potential (MEP): Identify nucleophilic/electrophilic regions (e.g., sulfanyl group as a reactive site) .
- Docking Studies (AutoDock Vina): Screen against kinases or GPCRs using the imidazole-thioether moiety as a hinge-binding motif. Prioritize targets with docking scores < −8.0 kcal/mol .
Q. What experimental approaches are critical for analyzing the compound's interaction with biological targets, such as enzyme inhibition assays or receptor binding studies?
Methodological Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ kits to measure IC50 values against kinases (e.g., EGFR or CDK2). Pre-incubate the compound (1–100 µM) with recombinant enzymes .
- Surface Plasmon Resonance (SPR): Immobilize target proteins on CM5 chips to determine binding kinetics (ka/kd). A response >50 RU indicates strong affinity .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for binding to receptors like 5-HT3 .
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic or crystallographic data?
Methodological Answer:
- Error Analysis: Compare DFT-optimized bond lengths with X-ray data (e.g., imidazole C–N bonds: DFT ≈ 1.32 Å vs. X-ray ≈ 1.35 Å). Adjust basis sets (e.g., add polarization functions) .
- Dynamic Effects: Use molecular dynamics (MD) simulations to account for solvent-induced conformational changes not captured in static DFT models .
- Experimental Replication: Repeat spectral measurements (e.g., NOESY NMR) to confirm disputed proton-proton proximities .
Mechanistic and Functional Analysis
Q. What is the role of the 2-fluorophenyl and benzyl substituents in modulating the compound’s reactivity and biological activity?
Methodological Answer:
- Fluorophenyl Group: Enhances metabolic stability via C–F bond resistance to oxidation. Its electron-withdrawing effect polarizes the carbamoyl group, improving hydrogen-bonding with target proteins .
- Benzyl Moiety: Increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration. Substituent positioning (ortho/meta) alters steric hindrance in enzyme active sites .
Q. How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s pharmacological profile?
Methodological Answer:
- Analog Synthesis: Replace the sulfanyl group with selenyl or ether linkages to assess tolerance for heteroatom substitution .
- Bioisosteres: Substitute the imidazole ring with triazoles or pyrazoles to evaluate potency shifts in kinase inhibition .
- Pharmacokinetic Profiling: Measure microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
